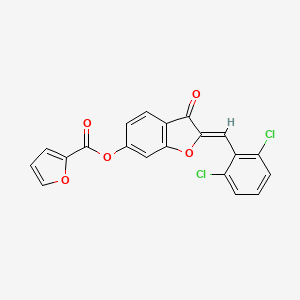
(Z)-2-(2,6-dichlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(Z)-2-(2,6-dichlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate is a useful research compound. Its molecular formula is C20H10Cl2O5 and its molecular weight is 401.2. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(Z)-2-(2,6-dichlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate is a complex organic compound with promising biological activities. Its unique structure, characterized by a benzofuran core and multiple substituents, suggests potential applications in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C24H16Cl2O5 |
| Molecular Weight | 455.3 g/mol |
| IUPAC Name | Benzyl 2-[[(2Z)-2-[(2,6-dichlorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate |
| InChI Key | JTZFSKPLAZGEJH-UUYOSTAYSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Research indicates that this compound may act as an inhibitor of various enzymes and receptors involved in critical biological pathways.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes linked to inflammatory processes or cancer progression.
- Receptor Modulation : It could modulate receptor activity related to neurotransmission or cellular signaling.
Biological Activities
Research has highlighted several biological activities associated with this compound:
- Antioxidant Activity : The presence of the benzofuran moiety enhances its ability to scavenge free radicals.
- Antimicrobial Properties : Studies suggest effectiveness against various bacterial strains.
- Anticancer Potential : Preliminary data indicate that it may inhibit tumor cell proliferation.
Study 1: Antioxidant Activity
A study investigated the antioxidant properties of this compound using DPPH radical scavenging assays. The results demonstrated a significant reduction in DPPH radical concentration, indicating strong antioxidant activity.
Study 2: Antimicrobial Efficacy
In vitro tests assessed the antimicrobial efficacy against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound showed a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting potential as an antimicrobial agent.
Study 3: Anticancer Activity
Research published in a peer-reviewed journal evaluated the cytotoxic effects of the compound on various cancer cell lines (e.g., HeLa and MCF7). The findings revealed that treatment with the compound resulted in decreased cell viability and induced apoptosis in cancer cells.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound better, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| (Z)-2-(4-isopropylbenzylidene)-3-oxo... | Benzofuran core with isopropyl group | Antioxidant, antimicrobial |
| Benzyl {[(Z)-2-(1,3-benzodioxol-5-ylmethylene)...} | Benzodioxol group | Anticancer |
| Furocoumarins | Furan ring fused with coumarin | Anticancer, phototoxic |
Eigenschaften
IUPAC Name |
[(2Z)-2-[(2,6-dichlorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] furan-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H10Cl2O5/c21-14-3-1-4-15(22)13(14)10-18-19(23)12-7-6-11(9-17(12)27-18)26-20(24)16-5-2-8-25-16/h1-10H/b18-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDBOOLIFKCJEQS-ZDLGFXPLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC=CO4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC=CO4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H10Cl2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














